2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester
CAS No.:
Cat. No.: VC13651624
Molecular Formula: C20H29BFNO4
Molecular Weight: 377.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H29BFNO4 |
|---|---|
| Molecular Weight | 377.3 g/mol |
| IUPAC Name | tert-butyl 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C20H29BFNO4/c1-18(2,3)25-17(24)23-9-8-15-13(12-23)10-14(11-16(15)22)21-26-19(4,5)20(6,7)27-21/h10-11H,8-9,12H2,1-7H3 |
| Standard InChI Key | SKUHJTNBBQQNPD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=C2)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=C2)F |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Functional Groups
The compound’s structure integrates three key components:
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A tetrahydroisoquinoline backbone that provides rigidity and aromatic character.
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A Boc-protected secondary amine at the 2-position, which enhances stability during synthetic manipulations.
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A boronic acid pinacol ester at the 7-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.
The fluorine atom at the 5-position introduces electronic effects that modulate reactivity and influence intermolecular interactions .
Molecular Properties
Key molecular data are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₉BFNO₄ | |
| Molecular Weight | 377.3 g/mol | |
| IUPAC Name | tert-butyl 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=C2)F | |
| PubChem CID | 135393180 |
Synthetic Pathways
Stepwise Synthesis Overview
The synthesis of this compound typically follows a multi-step sequence:
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Tetrahydroisoquinoline Formation: Cyclization of phenethylamine derivatives yields the tetrahydroisoquinoline core.
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Boc Protection: The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Fluorination: Electrophilic fluorination at the 5-position is achieved using reagents like Selectfluor®.
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Boronic Ester Installation: A palladium-catalyzed Miyaura borylation introduces the pinacol boronic ester at the 7-position .
Key Challenges
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Regioselectivity: Ensuring precise fluorination and borylation at the 5- and 7-positions requires optimized reaction conditions.
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Stability: The Boc group must remain intact during subsequent steps, necessitating mild deprotection alternatives if further functionalization is needed .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid pinacol ester, this compound serves as a nucleophilic partner in palladium-catalyzed couplings with aryl halides. For example, it has been employed to synthesize fluorinated isoquinoline derivatives for kinase inhibitor development .
Medicinal Chemistry
Fluorine’s electronegativity and boron’s versatility make this compound valuable in drug design:
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Protease Inhibitors: Boronic acids form reversible covalent bonds with serine residues in proteases.
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PET Imaging: Fluorine-18 analogs could be radiolabeled for positron emission tomography .
Recent Research Developments
Transition-Metal-Free Borylation
While traditional methods rely on palladium catalysts, recent advances in base-mediated borylation (e.g., using (dimethylphenylsilyl)boronic acid pinacol ester) suggest potential alternatives to reduce metal contamination in pharmaceuticals .
Stability Studies
Investigations into the hydrolytic stability of the pinacol ester under physiological conditions are ongoing, with implications for prodrug design .
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